molecular formula C12H20O2<br>CH3COOC10H17<br>C12H20O2 B1675413 Linalyl acetate CAS No. 115-95-7

Linalyl acetate

Cat. No. B1675413
CAS RN: 115-95-7
M. Wt: 196.29 g/mol
InChI Key: UWKAYLJWKGQEPM-UHFFFAOYSA-N
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Description

Linalyl acetate is a monoterpene ester primarily found in lavandula essential oil . It is an organic compound and a phytochemical found in many flowers and spice plants . It is one of the principal components of the essential oils of bergamot and lavender . It is used as a flavoring agent in food industries, as well as a preservative additive in cosmetics and fragrances such as soaps, colognes, perfumes, and skin lotions .


Synthesis Analysis

Linalyl acetate can be synthesized from linalool by a catalytic transesterification with ethyl acetate in a supercritical CO2 medium . It is also produced by glandular trichomes through the methylerythritol-phosphate (MEP) biosynthetic pathway .


Molecular Structure Analysis

The molecular formula for Linalyl acetate is C12H20O2 . It consists of two isoprene units and is an acetate ester of linalool .


Chemical Reactions Analysis

Linalyl acetate exhibits high stability compared to other terpenes, especially when exposed to light and air . It has been shown to reduce inflammation in both acute and chronic models .


Physical And Chemical Properties Analysis

Linalyl acetate is a colorless to yellowish liquid . It has a pleasant, sweet, floral aroma reminiscent of lavender fields . It exhibits high stability compared to other terpenes, especially when exposed to light and air .

Scientific Research Applications

Neuroprotection and Cognitive Health

Research has indicated that linalyl acetate may play a role in protecting against mild cognitive impairment (MCI). This protection is thought to be related to the compound's ability to mitigate factors like oxidative stress, inflammation, and endothelial dysfunction, which are common in conditions such as hypertension and diabetes mellitus. These conditions are known risk factors for MCI, and their management is crucial in preventing cognitive decline. Linalyl acetate's potential in this area stems from its effects on reducing oxidative stress and improving vascular health, thus possibly helping to maintain cognitive function​​.

Anti-inflammatory Properties

Linalyl acetate has also been studied for its anti-inflammatory properties. It's often combined with other constituents of essential oils, such as linalool, to enhance these effects. For instance, a combination of linalool and linalyl acetate has been shown to alleviate psoriasis-like skin inflammation in experimental models. This suggests a potential application in the treatment or management of inflammatory skin conditions. The use of these compounds in such studies adheres to strict ethical guidelines, ensuring the welfare of the animal subjects involved in the research​​.

Safety And Hazards

Linalyl acetate should be handled with care. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Do not ingest. Do not breathe vapors or spray mist . It is mildly toxic to humans, toxic to fish, and extremely toxic to daphnia .

properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl acetate
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InChI

InChI=1S/C12H20O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3
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InChI Key

UWKAYLJWKGQEPM-UHFFFAOYSA-N
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Canonical SMILES

CC(=CCCC(C)(C=C)OC(=O)C)C
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Molecular Formula

Record name LINALYL ACETATE
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DSSTOX Substance ID

DTXSID7026946
Record name Linalyl acetate
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Molecular Weight

196.29 g/mol
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Physical Description

Liquid; Liquid, Other Solid; Other Solid, Clear colorless liquid with an odor of bergamot; [Hawley], Solid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a floral, fruity odour
Record name 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-acetate
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/360/
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Boiling Point

221 °C, 220.00 °C. @ 760.00 mm Hg, 220 °C
Record name LINALYL ACETATE
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Record name Linalyl acetate
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Flash Point

94 °C (201 °F) - closed cup, 185 °F (85 °C) (closed cup), 85 °C c.c.
Record name LINALYL ACETATE
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Solubility

Insoluble in water, Miscible with ethanol, ether, Soluble in alcohol, ether, diethyl phthalate, benzyl benzoate, mineral oil, fixed oils; slightly soluble in propylene glycol; insoluble in glycerol., Solubility in water: poor, slightly soluble in propylene glycol; insoluble in glycerol and water; miscible with alcohol and fixed oils, 1 ml in 5 ml 70% alcohol (in ethanol)
Record name LINALYL ACETATE
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Density

0.895 g/cu cm at 20 °C, Relative density (water = 1): 0.9, 0.895-0.914
Record name LINALYL ACETATE
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Vapor Density

Relative vapor density (air = 1): 6.77
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Vapor Pressure

0.11 [mmHg], 0.111 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.6
Record name Linalyl acetate
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Mechanism of Action

In a preliminary experiment, ... lavender essential oil relaxed vascular smooth muscle. Thus, the/se/ ... experiments were designed to investigate the relaxation mechanism of linalyl acetate as the major ingredient of lavender essential oil in rabbit carotid artery specimens. Linalyl acetate produced sustained and progressive relaxation during the contraction caused by phenylephrine. The relaxation effect of linalyl acetate at a concentration near the EC50 was partially but significantly attenuated by nitroarginine as an inhibitor of nitric oxide synthase, 1H-(1,2,4)oxadiazolo(4,3-a)quinoxaline-1-one as an inhibitor of guanylyl cyclase, or by the denudation of endothelial cells. In specimens without endothelium, the phenylephrine-induced contraction and phosphorylation of myosin light chain (MLC) were significantly attenuated after the pretreatment with linalyl acetate. The relaxation caused by linalyl acetate in the endothelium-denuded specimens was clearly inhibited by calyculin A as an inhibitor of MLC phosphatase, although not by ML-9 as an inhibitor of MLC kinase. Furthermore, suppression of the phenylephrine-induced contraction and MLC phosphorylation with linalyl acetate was canceled by the pretreatment with calyculin A. These results suggest that linalyl acetate relaxes the vascular smooth muscle through partially activation of nitric oxide/cyclic guanosine monophosphate pathway, and partially MLC dephosphorylation via activating MLC phosphatase.
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Impurities

Dihydrolinalool, dehydrolinalool, tetrahydrolinalylacetate, linalool.
Record name LINALYL ACETATE
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Product Name

Linalyl acetate

Color/Form

Clear, colorless, oily liquid

CAS RN

115-95-7
Record name Linalyl acetate
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Melting Point

< 25 °C
Record name Linalyl acetate
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Synthesis routes and methods

Procedure details

The cyclopropane derivative of linalool was then reacted with acetyl chloride to produce the cyclopropanated derivative of linalool acetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16,900
Citations
AT Peana, PS D'Aquila, F Panin, G Serra, P Pippia… - Phytomedicine, 2002 - Elsevier
… Linalool and linalyl acetate are monoterpene compounds … A number of linalool- and linalyl acetate-producing species are used … and its corresponding ester (linalyl acetate) (Peana and …
Number of citations: 620 www.sciencedirect.com
M Sköld, L Hagvall, AT Karlberg - Contact dermatitis, 2008 - Wiley Online Library
… The sensitizing potency of linalyl acetate, linalyl acetate air-exposed for 10 weeks, the linalyl acetate hydroperoxides, and the linalyl acetate epoxide was determined in the LLNA. The …
Number of citations: 167 onlinelibrary.wiley.com
BR Bhandari, ED Dumoulin, HMJ Richard… - Journal of Food …, 1992 - Wiley Online Library
… The objective of;our work was to study microencapsulation of citral and linalyl acetate using Leaflash technique. These products are volatile and respectively very sensitive to oxidation …
Number of citations: 347 ift.onlinelibrary.wiley.com
VK Rai, P Sinha, KS Yadav, A Shukla, A Saxena… - Journal of …, 2020 - Elsevier
… This study proves the effectiveness of LO and its major phytoconstituents linalool and linalyl acetate against IMQ induced psoriasis like skin inflammation and provides the scientific …
Number of citations: 81 www.sciencedirect.com
SA Elsharif, A Banerjee, A Buettner - Frontiers in chemistry, 2015 - frontiersin.org
… Therefore, a total of six oxygenated derivatives were synthesized from both 1 and linalyl acetate 2, and … effect on the aroma profiles of structural derivatives of linalool and linalyl acetate. …
Number of citations: 68 www.frontiersin.org
CS Letizia, J Cocchiara, J Lalko, AM Api - Food and chemical toxicology, 2003 - Elsevier
… Patch tests were conducted on 82 patients with a sample of 100% pure linalyl acetate and on 217 patients with a sample of 75% pure linalyl acetate. The tests were conducted at …
Number of citations: 63 www.sciencedirect.com
H Casabianca, JB Graff, V Faugier… - Journal of High …, 1998 - Wiley Online Library
… -tert-butyldimethylsilyl-b-cyclodextrin for both linalool and linalyl acetate [5–7] in the case of … linalool and linalyl acetate (MEGA Laboratory, Milan, Italy). However, linalyl acetate studies …
Number of citations: 139 onlinelibrary.wiley.com
L Hagvall, V Berglund… - Contact Dermatitis, 2015 - Wiley Online Library
… linalyl acetate have been performed. As exposure to linalyl acetate is assumed to be frequent, and linalyl acetate … , investigation of contact allergy to oxidized linalyl acetate is important. …
Number of citations: 34 onlinelibrary.wiley.com
A Di Sotto, G Mazzanti, F Carbone… - Environmental and …, 2011 - Wiley Online Library
… Linalyl acetate induced a significant increase of MN … nor NBUDs were affected by linalyl acetate treatment. Thomas et al. [… In our study, linalyl acetate showed to increase the frequency of …
Number of citations: 47 onlinelibrary.wiley.com
G Schmaus, KH Kubeczka - … Oils and Aromatic Plants: Proceedings of the …, 1985 - Springer
… We suspected linalyl acetate, respectively linalool formed by … the stability of linalool and linalyl acetate in a model system by … For the experiments carried out with linalyl acetate we used …
Number of citations: 24 link.springer.com

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